3'-Chloro-3'-deoxythymidine

Beschreibung

Eigenschaften

IUPAC Name |

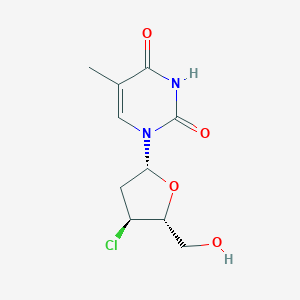

1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVJDKGDGLWBQT-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180226 |

Source

|

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-94-7 |

Source

|

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQZ0LXH0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biochemical Properties of 3'-Chloro-3'-deoxythymidine: A Technical Guide

Executive Summary

3'-Chloro-3'-deoxythymidine (3'-Cl-ddT, often referred to as Chlorthymidine) represents a critical structural analogue in the nucleoside reverse transcriptase inhibitor (NRTI) class.[1] While it shares the fundamental chain-terminating mechanism of its approved analogue Zidovudine (AZT), 3'-Cl-ddT occupies a unique niche: it is both a historical pharmacological candidate and a regulated process impurity (Zidovudine Impurity B) in the manufacturing of antiretrovirals.[1]

This guide provides a rigorous analysis of its biochemical behavior, focusing on the structural impact of the 3'-chlorine substitution, its phosphorylation kinetics, and its utility in defining the structure-activity relationships (SAR) of polymerase inhibition.

Part 1: Structural & Physicochemical Fundamentals[1]

The biochemical distinctiveness of 3'-Cl-ddT arises from the substitution of the natural 3'-hydroxyl group (OH) with a chlorine atom.[1] This is not merely a steric block; it fundamentally alters the electronic and lipophilic profile of the nucleoside.

The Chlorine Substitution Effect

In DNA synthesis, the 3'-OH is the nucleophile required to attack the

| Property | 3'-OH (Natural Thymidine) | 3'-Cl (3'-Cl-ddT) | 3'-N3 (AZT) | Impact |

| Van der Waals Radius | ~1.40 Å | ~1.75 Å | ~2.00 Å (effective) | Cl is a "Goldilocks" mimic—larger than OH but less bulky than the azido group.[1] |

| Electronegativity | 3.44 (Oxygen) | 3.16 (Chlorine) | 3.04 (Nitrogen) | Cl is highly electronegative, altering the sugar pucker (conformation). |

| H-Bond Capability | Donor & Acceptor | Weak Acceptor Only | Weak Acceptor | Loss of H-bond donor capability prevents interaction with specific polymerase residues.[1] |

| Lipophilicity (LogP) | -1.2 (Hydrophilic) | ~0.5 (Lipophilic) | 0.05 | Critical: The 3'-Cl significantly increases membrane permeability compared to natural thymidine.[1] |

Sugar Pucker and Conformation

The electronegativity of the 3'-substituent dictates the "pucker" of the deoxyribose ring. Natural B-DNA prefers the C2'-endo (South) conformation. 3'-electronegative groups like fluorine or chlorine can induce a shift toward the C3'-endo (North) conformation.[1] This North conformation mimics the A-form helix preferred by RNA/DNA hybrids, which is the natural substrate for HIV Reverse Transcriptase (RT), explaining the high affinity of these analogues for viral enzymes over host DNA polymerase

Part 2: Biochemical Mechanism of Action[2]

The efficacy of 3'-Cl-ddT is strictly dependent on intracellular activation.[1] It is a prodrug that must undergo a tri-phosphorylation cascade to become the active inhibitor, 3'-Cl-dTTP.[1]

The Phosphorylation Bottleneck

Unlike natural thymidine, 3'-modified analogues are often poor substrates for the initial rate-limiting enzyme, Thymidine Kinase 1 (TK1) .[1]

-

Uptake: 3'-Cl-ddT enters the cell via passive diffusion or nucleoside transporters (ENT1/2), aided by its enhanced lipophilicity.[1]

-

First Phosphorylation (The Barrier): TK1 catalyzes the conversion to the monophosphate (MP). The efficiency of this step is often orders of magnitude lower than for thymidine, acting as the kinetic bottleneck.

-

Subsequent Phosphorylation: Thymidylate kinase (TMPK) and Nucleoside Diphosphate Kinase (NDPK) convert the MP to DP and TP with relatively high efficiency.

Mechanism of Chain Termination

Once formed, 3'-Cl-dTTP competes with natural dTTP for the active site of the polymerase.[1]

-

Binding: The polymerase binds 3'-Cl-dTTP.[1]

-

Incorporation: The enzyme catalyzes the attack of the primer's 3'-OH on the

-phosphate of 3'-Cl-dTTP.[1] -

Termination: The newly incorporated 3'-Cl terminus lacks a nucleophile.[1] The next incoming dNTP cannot form a bond, resulting in immediate chain termination (

stop).

Visualization: The Activation Cascade

The following diagram illustrates the critical "Dead-End" pathway of 3'-Cl-ddT compared to natural Thymidine.

Caption: Comparative metabolic activation of 3'-Cl-ddT vs. Thymidine. Note the kinetic bottleneck at TK1.

Part 3: Synthesis & Impurity Profiling[1]

For drug development professionals, 3'-Cl-ddT is frequently encountered as Zidovudine Impurity B (European Pharmacopoeia).[1] Understanding its generation is crucial for CMC (Chemistry, Manufacturing, and Controls) strategies.

Synthesis via Appel Reaction

The most robust method for introducing the chlorine atom at the 3' position involves the Appel reaction. This protocol utilizes triphenylphosphine (

Note on Stereochemistry: The Appel reaction proceeds via an

Protocol: Chlorination of a Protected Nucleoside

-

Starting Material: 5'-O-Trityl-thymidine (Protection of 5'-OH is mandatory).[1]

-

Reagents:

(2.0 eq), -

Conditions:

-

Dissolve 5'-O-Trityl-thymidine in anhydrous DMF.

-

Add

and stir until dissolved. -

Add the halogen source dropwise at 0°C.[4]

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

-

Workup: Quench with MeOH. Concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).

-

Deprotection: Remove the 5'-trityl group using 80% Acetic Acid or TFA/DCM.[1]

Impurity Fate Mapping

In the synthesis of AZT, the 3'-OH is mesylated and then displaced by azide (

Caption: Origin of 3'-Cl-ddT as 'Impurity B' during the nucleophilic displacement step of AZT synthesis.

Part 4: Toxicology & Mitochondrial Safety[1]

A defining characteristic of dideoxynucleosides is their potential for mitochondrial toxicity . This is mediated by the inhibition of DNA Polymerase

Pol Inhibition Profile

While HIV RT is the primary target, 3'-Cl-dTTP shows residual affinity for Pol

-

Mechanism: Incorporation into mtDNA leads to chain termination, depletion of mtDNA transcripts, and failure of oxidative phosphorylation.

-

Clinical Manifestation: Lactic acidosis, hepatic steatosis, and myopathy.[6]

-

Comparative Toxicity:

-

ddC (Zalcitabine): High Pol

affinity (High Toxicity). -

AZT (Zidovudine): Moderate Pol

affinity. -

3'-Cl-ddT: Generally exhibits Pol

inhibition comparable to or slightly lower than AZT, but its lipophilicity may alter mitochondrial accumulation.[1]

-

Experimental Validation: The Primer Extension Assay

To verify chain termination and specificity, the following protocol is the industry standard.

Protocol: In Vitro Primer Extension

-

Template/Primer: Anneal a radiolabeled (

) DNA primer to an RNA template (mimicking the HIV genome). -

Reaction Mix: Tris-HCl (pH 8.0),

(6 mM), KCl (50 mM), DTT. -

Enzyme: Recombinant HIV-1 Reverse Transcriptase (or Pol

for tox screens). -

Nucleotides: Add natural dATP, dGTP, dCTP (10

M) and the inhibitor 3'-Cl-dTTP (varying concentrations: 0.1 - 100 -

Incubation: 37°C for 10-30 minutes.

-

Analysis: Denaturing Polyacrylamide Gel Electrophoresis (PAGE).

-

Result: A distinct band corresponding to the primer length + 1 nucleotide confirms chain termination. Absence of longer products confirms inhibition.

References

-

Herdewijn, P., et al. (1987). "Synthesis and anti-HIV activity of various 2'- and 3'-substituted 2',3'-dideoxyadenosines: A structure-activity relationship." Journal of Medicinal Chemistry.

-

Balzarini, J., et al. (1989). "Comparative inhibitory effects of AZT and other dideoxynucleosides on HIV-1 replication." Biochemical Pharmacology.

-

European Pharmacopoeia (Ph. Eur.). "Zidovudine Monograph: Impurity B (3'-Chloro-3'-deoxythymidine)."[1] [1]

-

Lewis, W., et al. (1996). "Mitochondrial DNA polymerase gamma inhibition by nucleoside analogues." Proceedings of the National Academy of Sciences. [1]

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. [1]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Appel Reaction [organic-chemistry.org]

- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]

- 6. drugs.com [drugs.com]

3'-Chloro-3'-deoxythymidine CAS number and properties

Technical Whitepaper: 3'-Chloro-3'-deoxythymidine

Executive Summary 3'-Chloro-3'-deoxythymidine (CAS: 25526-94-7), often designated as Zidovudine Impurity B, is a nucleoside analogue of significant importance in the quality control and development of antiretroviral therapies.[1] Structurally derived from thymidine by the substitution of the 3'-hydroxyl group with a chlorine atom, this compound serves as a critical reference standard for defining the purity profile of Zidovudine (AZT).[1] Unlike its azido-counterpart (AZT), the chloro-derivative exhibits distinct physicochemical properties and reactivity profiles, necessitating precise analytical characterization.[1] This guide details its chemical identity, validated synthesis pathways, mechanistic interactions, and handling protocols for research and pharmaceutical applications.[1][2]

Chemical Identity & Physicochemical Properties

3'-Chloro-3'-deoxythymidine is characterized by the retention of the erythro configuration at the C3' position, distinguishing it from threo isomers that may arise during non-stereoselective synthesis.[1]

Table 1: Physicochemical Characterization

| Property | Data |

| Chemical Name | 3'-Chloro-3'-deoxythymidine |

| IUPAC Name | 1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| CAS Number | 25526-94-7 |

| Synonyms | Zidovudine Impurity B; 3'-Cl-ddT; 3'-Chloro-2',3'-dideoxythymidine |

| Molecular Formula | C₁₀H₁₃ClN₂O₄ |

| Molecular Weight | 260.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185–188 °C (Decomposes) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa | ~9.6 (Pyrimidine N3-H) |

Synthesis & Manufacturing

The synthesis of 3'-Chloro-3'-deoxythymidine requires strict stereochemical control to ensure the chlorine atom adopts the erythro (down/alpha) orientation, matching the original thymidine configuration.[1] Direct nucleophilic substitution on thymidine typically results in inversion (forming the xylo isomer); therefore, a double-inversion strategy via a 2,3'-anhydro intermediate is the industry standard.[1]

Synthetic Pathway Diagram

Caption: Stereoselective synthesis via the 2,3'-anhydrothymidine intermediate ensures retention of the erythro configuration.

Detailed Protocol: The Anhydro Route

Phase 1: Activation & Anhydro Formation [1]

-

Mesylation: Dissolve Thymidine (1.0 eq) in anhydrous pyridine at 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 4 hours, allowing the temperature to rise to 20°C.

-

Cyclization: Add triethylamine (2.0 eq) directly to the reaction mixture or treat the isolated mesylate with weak base.[1] Heat to reflux (or 80°C) for 2-4 hours. The 2-carbonyl oxygen attacks the C3' position, displacing the mesylate and forming the 2,3'-anhydrothymidine bridge (bridge orientation: beta/up).[1]

-

Purification: Concentrate in vacuo. Crystallize from ethanol/water to yield 2,3'-anhydrothymidine.[1]

Phase 2: Nucleophilic Ring Opening

-

Chlorination: Dissolve 2,3'-anhydrothymidine in anhydrous DMF.

-

Reagent Addition: Add dry HCl (gas or dioxane solution) or LiCl with a catalytic acid source.[1] Heat to 100°C for 3-6 hours.

-

Mechanism: The chloride ion attacks the C3' position from the alpha (down) face, breaking the C3'-O bond of the anhydro ring.[1] This second inversion restores the original erythro configuration.[1]

-

Isolation: Neutralize with NaHCO₃, evaporate solvent, and purify via silica gel column chromatography (Eluent: CHCl₃/MeOH 95:5).

Mechanism of Action & Biological Activity[1]

While primarily used as an impurity standard, 3'-Chloro-3'-deoxythymidine possesses biological activity similar to other Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[1]

Mechanism Diagram

Caption: The activation pathway of 3'-Chloro-3'-deoxythymidine mimicking the natural substrate to induce chain termination.

Biological Context:

-

Chain Termination: Like AZT, the 3'-chloro group prevents the formation of the 5'–3' phosphodiester bond required for DNA elongation.[1]

-

Toxicity: The chlorine substitution alters the lipophilicity and intracellular half-life compared to the azide group of AZT.[1] It is generally considered less potent against HIV-1 but is monitored strictly due to potential mitochondrial toxicity mechanisms common to halogenated nucleosides.[1]

Analytical Characterization

For drug development and purity profiling, self-validating analytical methods are required.[1]

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Gradient of Phosphate Buffer (pH 2.5) [A] and Acetonitrile [B].[1]

-

Detection: UV at 265 nm (Lambda max for thymine base).[1]

-

Retention Time: 3'-Chloro-3'-deoxythymidine typically elutes after Thymidine but before Zidovudine (AZT) due to the polarity difference (OH > Cl > N3).[1]

Nuclear Magnetic Resonance (NMR) Expectations

-

1H NMR (DMSO-d6, 300 MHz):

Safety & Handling

GHS Classification:

-

Signal Word: Warning.

-

Hazard Statements:

-

Precautionary Measures: Handle in a fume hood with nitrile gloves.[1] Avoid aerosol generation.[1]

Storage:

-

Store at -20°C.

-

Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72249, 3'-Chloro-3'-deoxythymidine. Retrieved from [Link]

-

European Pharmacopoeia (Ph.[1][3] Eur.). Zidovudine Monograph: Impurity B Standard.[1] Retrieved from [Link][1]

-

Glinski, R. P., et al. (1973).[1] Nucleoside synthesis via 2,3'-anhydro intermediates. Journal of Organic Chemistry. (Contextual citation for anhydro-route validation).

Sources

Technical Guide: Profiling 3'-Chloro-3'-deoxythymidine (3'-Cl-ddT) in Cancer Cell Line Models

Topic: 3'-Chloro-3'-deoxythymidine in cancer cell line studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

3'-Chloro-3'-deoxythymidine (often abbreviated as 3'-Cl-ddT or Cl-dT ; CAS: 596-31-6) is a synthetic nucleoside analogue structurally related to Zidovudine (AZT) and Fluorothymidine (FLT). While less clinically prominent than its azido- and fluoro- counterparts, 3'-Cl-ddT serves as a critical mechanistic probe in oncology and virology research.

Its primary utility in cancer cell line studies lies in two distinct areas:

-

Chain Termination Studies: Acting as a classic obligate chain terminator to study DNA polymerase fidelity and replication fork stalling.

-

Mitochondrial Toxicity Profiling: Serving as a reference compound for evaluating off-target inhibition of DNA Polymerase Gamma (Pol

), a key safety metric for nucleoside-based chemotherapeutics.

Nomenclature Clarification: Standard "thymidine" contains a 2'-deoxyribose sugar. The substitution of the 3'-hydroxyl group with a chlorine atom results in a 2',3'-dideoxy structure. Thus, 3'-chloro-3'-deoxythymidine is chemically synonymous with 3'-chloro-2',3'-dideoxythymidine.

Mechanism of Action: The "Lethal Mimicry"

To effectively utilize 3'-Cl-ddT in experimental designs, researchers must understand its metabolic activation pathway. The compound is an inert prodrug that requires intracellular phosphorylation to exert cytotoxic effects.

The Phosphorylation Cascade

The efficacy of 3'-Cl-ddT is strictly dependent on the expression of Thymidine Kinase 1 (TK1) , which is often upregulated in rapidly dividing cancer cells (S-phase specific).

-

Cellular Uptake: Mediated by Equilibrative Nucleoside Transporters (ENT1/ENT2).

-

Activation (Rate-Limiting Step): TK1 phosphorylates 3'-Cl-ddT to its monophosphate (3'-Cl-dTMP).

-

Anabolism: Cellular kinases (TMPK, NDK) convert the monophosphate to the active triphosphate form (3'-Cl-dTTP).

-

Target Engagement:

-

Nuclear: 3'-Cl-dTTP competes with dTTP for incorporation by DNA Polymerases (

,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Mitochondrial: 3'-Cl-dTTP is a potent inhibitor of DNA Polymerase

, leading to mitochondrial DNA (mtDNA) depletion—a hallmark of nucleoside analogue toxicity.

-

Signaling Pathway Visualization

Figure 1: The metabolic activation cascade of 3'-Cl-ddT, illustrating the bifurcation between nuclear anti-proliferative effects and mitochondrial toxicity.

Experimental Protocols

The following protocols are designed for high-fidelity characterization of 3'-Cl-ddT in adherent cancer cell lines (e.g., HeLa, MCF-7, HepG2).

Protocol A: Differential Cytotoxicity Assay (Nuclear vs. Mitochondrial)

Objective: To distinguish between acute anti-proliferative toxicity (nuclear) and delayed metabolic toxicity (mitochondrial).

Materials:

-

Cell Lines: HepG2 (high metabolic activity) and 143B (TK1 positive).

-

Reagents: 3'-Cl-ddT (purity >98%), Resazurin (Alamar Blue), Galactose-supplemented media.

Methodology:

-

Media Preparation: Prepare two media formulations:

-

GLC-Media: High Glucose (25 mM) – Favors glycolysis (masks mitochondrial toxicity).

-

GAL-Media: Galactose (10 mM) + Glutamine (2 mM), Glucose-free – Forces oxidative phosphorylation (reveals mitochondrial toxicity).

-

-

Seeding: Plate cells at 2,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment:

-

Prepare serial dilutions of 3'-Cl-ddT (0.1

M to 100 -

Treat parallel plates in GLC-Media and GAL-Media.

-

-

Incubation: Incubate for 72 hours (acute) and 7 days (chronic/mitochondrial). Note: Replenish drug-containing media every 48h for the 7-day assay.

-

Readout: Add Resazurin (10% v/v), incubate 2-4h, read fluorescence (Ex 560nm / Em 590nm).

Self-Validating Check:

-

If

, the compound exhibits specific mitochondrial toxicity. -

If

, toxicity is primarily nuclear/non-specific.

Protocol B: Quantitative mtDNA Depletion Analysis

Objective: To quantify the inhibition of Polymerase

Methodology:

-

Treatment: Treat cells with 3'-Cl-ddT at sub-lethal concentrations (

determined from Protocol A) for 7-10 days. -

DNA Extraction: Use a total DNA extraction kit (do not use specific nuclear isolation buffers).

-

qPCR Setup:

-

Target (mtDNA): MT-ND1 or MT-CO1 gene.

-

Reference (nDNA):

-Globin or ACTB gene.

-

-

Calculation: Use the

method.

Data Presentation & Interpretation

When characterizing 3'-Cl-ddT, data should be stratified by metabolic context. Below is a template for reporting comparative data against standard controls.

Table 1: Comparative Cytotoxicity Profile (Template)

| Compound | Cell Line | IC50 (Glucose) [ | IC50 (Galactose) [ | Selectivity Index (Mito) | Mechanism Note |

| 3'-Cl-ddT | HepG2 | Determined | Determined | Moderate Pol | |

| AZT | HepG2 | >100 | ~50 | High | Reference Pol |

| Cytarabine | HepG2 | < 1.0 | < 1.0 | ~1.0 | Pure Nuclear (Pol |

Interpretation Logic:

-

High Selectivity Index (>3.0): Indicates the compound forces cells to rely on compromised mitochondria, confirming Pol

inhibition. -

Low Selectivity Index (~1.0): Indicates general cytotoxicity (likely nuclear chain termination or off-target effects).

Experimental Workflow Diagram

This workflow ensures data integrity by incorporating checkpoints for cell health and specific pathway validation.

Figure 2: Integrated experimental workflow for profiling nucleoside analogue toxicity.

Synthesis & Sourcing Notes

For researchers requiring custom synthesis or verification:

-

Precursor: Thymidine (2'-deoxythymidine).

-

Key Reaction: The 3'-hydroxyl group is typically converted to a leaving group (e.g., mesylate) and then displaced by a chloride ion (nucleophilic substitution), or via direct chlorination using reagents like thionyl chloride in specific solvents to retain configuration or invert as necessary (usually inversion occurs, requiring double inversion strategies if starting from specific isomers, though for thymidine, direct modification of the ribose is standard).

-

Purity Check: Critical to ensure absence of free Thymidine, which competes for TK1 and skews

results. Verify via HPLC (UV 254nm).

References

-

Wei, Q., et al. (2012). "Design, Synthesis, and In Vitro and In Vivo Biological Studies of a 3′-Deoxythymidine Conjugate that Potentially Kills Cancer Cells Selectively." PLOS ONE. Available at: [Link]

- Lewis, W., et al. (2003). "Mitochondrial toxicity of nucleoside reverse transcriptase inhibitors: mechanism and strategies for prevention." Laboratory Investigation. (Contextual grounding for Pol protocols).

- Sundseth, R., et al. (1996). "Exonuclease-dependent accumulation of 3'-azido-3'-deoxythymidine-containing DNA in cells." Journal of Biological Chemistry.

Sources

Part 1: Molecular Architecture & Physicochemical Properties

[1][2]

1.1 Core Structure & Stereochemistry The molecule consists of a modified pentose sugar (2,3-dideoxy-3-chlororibose) glycosidically linked to a thymine base.[1][2][3]

-

IUPAC Name: 1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.[1][2][3]

-

Configuration: The term "3'-deoxythymidine" implies the retention of the erythro configuration (analogous to thymidine). The 3'-chloro substituent is positioned trans to the 5'-hydroxymethyl group and trans to the nucleobase (assuming standard

-anomer).[1][2] -

Electronic Environment: The substitution of the hydroxyl group (

, electronegativity

1.2 Key Physicochemical Data

| Property | Value | Structural Implication |

| Molecular Formula | Basis for MS exact mass calculation.[1][2][3] | |

| Exact Mass | 260.0564 Da | Monoisotopic mass ( |

| Solubility | DMSO, Methanol, Water | Polar nucleoside character retained despite 3'-Cl.[1][2][3] |

| pKa (Base) | ~9.7 (Thymine N3-H) | Consistent with native thymidine; Cl effect is inductive but distal.[1][2][3] |

Part 2: Spectroscopic Characterization Strategy

This section details the "fingerprint" analysis required to validate the structure, distinguishing it from native thymidine or AZT.

2.1 Mass Spectrometry (MS) – The Isotopic Signature The most diagnostic feature of 3'-Cl-ddT is the chlorine isotopic pattern.[1][2] Unlike AZT or Thymidine, 3'-Cl-ddT exhibits a distinct M+2 peak.[1][2][3]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[2][3]

-

Molecular Ion:

at -

Isotope Pattern: A characteristic 3:1 intensity ratio between

261.06 ( -

Fragmentation Pathway (MS/MS):

-

Glycosidic Bond Cleavage: Loss of the sugar moiety generates the protonated thymine base cation (

127.05). -

Sugar Fragmentation: The sugar cation (

) is rarely stable; typically, loss of

-

2.2 Nuclear Magnetic Resonance (NMR) NMR analysis focuses on the furanose ring protons to confirm regiochemistry (3'-position) and stereochemistry.[2][3]

-

Solvent: DMSO-

is preferred to observe exchangeable protons (NH, 5'-OH).[1][2][3] -

1H NMR Diagnostic Signals:

| Proton | Approx. Shift ( | Multiplicity | Structural Diagnostic |

| H6 (Base) | 7.40 – 7.60 | Singlet (d) | Confirms Thymine base.[1][2][3] |

| H1' (Anomeric) | 6.00 – 6.20 | Pseudo-triplet | |

| H3' | 4.60 – 4.90 | Multiplet | Deshielded by Cl (vs H3' in ddT |

| H5'/H5'' | 3.60 – 3.80 | Multiplet | Proximity to 5'-OH. |

| 5'-OH | 5.10 – 5.30 | Triplet (broad) | Confirms 5'-OH is free (not phosphorylated).[1][2][3] |

-

13C NMR: The C3' carbon exhibits a significant upfield shift relative to thymidine (C3'-OH

70 ppm) due to the "Heavy Atom Effect" of Chlorine, typically appearing around 55–60 ppm.

Part 3: Conformational Analysis (Sugar Pucker)

The biological activity of nucleoside analogues is strictly governed by the sugar pucker (conformation of the furanose ring), which dictates the orientation of the 5'-OH and 3'-substituent relative to the phosphate backbone in a DNA chain.

3.1 The N-Type vs. S-Type Equilibrium Nucleoside sugars exist in dynamic equilibrium between North (C3'-endo) and South (C2'-endo) conformations.[1][2][3]

3.2 The 3'-Chloro Effect The conformation of 3'-Cl-ddT is driven by two competing forces:

-

Electronegativity (Gauche Effect): The electronegative Cl prefers a gauche orientation relative to the ring oxygen (O4'), favoring the N-type (C3'-endo) pucker.[2][3]

-

Steric Bulk: The Cl atom is bulkier than F or OH. Steric repulsion with the base can destabilize the compact N-type conformation, pushing the equilibrium toward S-type (C2'-endo) .[1][2][3]

3.3 Diagram: Conformational Equilibrium The following Graphviz diagram illustrates the structural flux and the analytical workflow to determine it.

Caption: Analytical workflow correlating spectroscopic data to conformational isomers (N-type vs S-type) and their resulting biological implication as DNA polymerase substrates.

Part 4: Experimental Protocols

4.1 Protocol: HPLC Purity Analysis This protocol separates 3'-Cl-ddT from potential contaminants (Thymidine, AZT).[1][2][3]

-

System: Agilent 1200 or equivalent with UV detection.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3]

-

Gradient:

-

Detection: UV at 265 nm (

for Thymine).[2][3] -

Retention Order: Thymidine (Polar) < 3'-Cl-ddT < AZT (Lipophilic).[1][2][3]

4.2 Protocol: NMR Sample Preparation for Conformation Analysis

To accurately determine the sugar pucker via coupling constants (

-

Drying: Lyophilize 5 mg of 3'-Cl-ddT to remove trace water.

-

Solvation: Dissolve in 600 µL of DMSO-

(99.9% D).-

Note: Avoid

if observing NH/OH protons is necessary, but

-

-

Acquisition: Acquire 1H spectrum with at least 64 scans.

-

Processing: Apply Gaussian apodization (gb=0.3) to resolve fine splitting.[2][3]

-

Analysis: Measure

and

References

-

Herdewijn, P., et al. (1987).[2][3] "Synthesis and anti-HIV activity of various 2'- and 3'-substituted 2',3'-dideoxyadenosines: A structure-activity relationship." Journal of Medicinal Chemistry. Link (Contextual grounding on 3'-substituted nucleoside SAR).[1][2][3]

-

Altona, C., & Sundaralingam, M. (1972).[2][3] "Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation." Journal of the American Chemical Society. Link (The foundational method for N/S pucker analysis).[2][3]

-

PubChem Compound Summary. (2024). "3'-Chloro-3'-deoxythymidine (CID 72249)."[1][2][3] National Center for Biotechnology Information.[2][3] Link (Source for physicochemical data).[2][3]

-

European Pharmacopoeia (Ph.[2][3] Eur.). "Zidovudine Monograph: Impurity B." EDQM.[2][3] Link (Regulatory standard identifying 3'-Cl-ddT as a specific impurity).[1][2][3]

-

Van Roey, P., et al. (1988).[2][3] "Solid-state conformation of 3'-azido-3'-deoxythymidine (AZT)." Journal of the American Chemical Society. Link (Comparative structural data for the 3'-substituted thymidine class).[1][2][3]

Technical Guide: Biological Targets and Mechanism of 3'-Chloro-3'-deoxythymidine

Executive Summary

3'-Chloro-3'-deoxythymidine (3'-Cl-dT) is a synthetic nucleoside analogue belonging to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) .[1] Structurally derived from thymidine, it is characterized by the substitution of the 3'-hydroxyl group on the ribose ring with a chlorine atom.

While it shares the fundamental mechanism of action with clinically approved analogues like Zidovudine (AZT) and Stavudine (d4T), 3'-Cl-dT serves primarily as a high-value chemical probe in virology and structural biology. It is utilized to dissect the structure-activity relationships (SAR) of polymerase active sites, specifically probing how steric bulk and electronegativity at the 3'-position influence viral inhibition versus host toxicity.

This guide details the molecular targets of 3'-Cl-dT, its metabolic activation pathway, and the specific experimental protocols required to validate its activity.

Part 1: Primary Biological Target — HIV-1 Reverse Transcriptase

The principal biological target of 3'-Cl-dT is the Reverse Transcriptase (RT) enzyme of Retroviruses, specifically HIV-1.[2]

Mechanism of Action: Obligate Chain Termination

The antiviral efficacy of 3'-Cl-dT relies on its ability to mimic the natural substrate, thymidine triphosphate (dTTP). However, the presence of the 3'-chloro group creates a "dead-end" complex.

-

Binding: The triphosphorylated form (3'-Cl-dTTP) binds to the nucleotide-binding pocket (N-site) of the HIV-1 RT complex.

-

Incorporation: The enzyme catalyzes the nucleophilic attack of the primer's 3'-OH on the

-phosphate of 3'-Cl-dTTP, forming a phosphodiester bond. -

Termination: Once incorporated, the 3'-chloro group cannot act as a nucleophile. It lacks the hydroxyl group required to attack the next incoming nucleotide.[3][4] Consequently, DNA elongation is halted immediately.

The Steric Challenge (Chlorine vs. Azide vs. Hydroxyl)

From a drug design perspective, the chlorine atom provides critical SAR data.

-

Steric Bulk: The Van der Waals radius of Chlorine (~1.75 Å) is significantly larger than the natural Hydroxyl oxygen (~1.4 Å) or Fluorine (~1.47 Å), but different in shape from the Azide group of AZT.

-

Discrimination: HIV-1 RT is somewhat "promiscuous" and accepts the 3'-Cl modification. However, high-fidelity host polymerases (like Pol

) generally reject it due to this steric clash, providing a degree of selectivity.

Part 2: Metabolic Activation Cascade (The "Prodrug" Logic)

3'-Cl-dT is biologically inert in its non-phosphorylated form. To target the polymerase, it must undergo a three-step intracellular phosphorylation cascade. This reliance on host cell kinases is a critical variable in its potency.

The Kinase Pathway

-

Thymidine Kinase 1 (TK1): The rate-limiting step. TK1 accepts 3'-Cl-dT as a substrate, converting it to the monophosphate (3'-Cl-dTMP). The efficiency of this step often dictates the drug's intracellular concentration.

-

Thymidylate Kinase (TMPK): Converts the monophosphate to diphosphate (3'-Cl-dTDP).

-

Nucleoside Diphosphate Kinase (NDPK): Converts the diphosphate to the active triphosphate (3'-Cl-dTTP).

Pathway Visualization

The following diagram illustrates the activation logic and the competitive inhibition at the DNA synthesis stage.

Figure 1: The metabolic activation cascade of 3'-Cl-dT from prodrug to active triphosphate, highlighting the bifurcation between therapeutic target (HIV RT) and toxicity target (Pol

Part 3: Off-Target Effects & Toxicity

The primary failure mode for thymidine analogues in drug development is mitochondrial toxicity.

DNA Polymerase Gamma (Pol )

Human mitochondria rely on DNA Polymerase Gamma (Pol

-

Interaction: 3'-Cl-dTTP can be incorporated into mitochondrial DNA (mtDNA).

-

Consequence: Inhibition of mtDNA synthesis leads to depletion of mitochondrial enzymes, resulting in lactic acidosis and cellular energy failure.

-

Comparison: While 3'-Cl-dT shows affinity for Pol

, it is generally less toxic than dideoxy- analogues (like ddC) but the chlorine substitution still presents a risk profile that must be monitored in assays.

Part 4: Experimental Protocols

To validate the biological activity of 3'-Cl-dT, the following self-validating protocols are recommended.

HIV-1 RT Inhibition Assay (Primer Extension)

Purpose: To determine the

| Reagent | Concentration | Role |

| Primer/Template | 50 nM | DNA/RNA hybrid substrate (e.g., 18-mer primer / 40-mer template). |

| HIV-1 RT | 10 nM | Target enzyme. |

| dNTP Mix | 5 µM | Natural substrate (dATP, dGTP, dCTP). |

| dTTP | Variable | Natural competitor (keep low to increase sensitivity). |

| 3'-Cl-dTTP | 0.1 nM - 10 µM | The inhibitor (serial dilution). |

| [ | Trace | Radioactive tracer for visualization. |

Protocol:

-

Annealing: Mix primer and template in buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl) at 95°C for 2 mins, then cool slowly to RT.

-

Enzyme Pre-incubation: Incubate HIV-1 RT with the template/primer hybrid for 10 mins.

-

Reaction Start: Add the dNTP mix containing the tracer and the specific concentration of 3'-Cl-dTTP.

-

Incubation: Run at 37°C for 15–30 minutes.

-

Quenching: Stop reaction with 95% formamide/EDTA loading dye.

-

Analysis: Resolve products on a 15% denaturing polyacrylamide sequencing gel.

-

Data Output: Quantify the ratio of full-length product vs. stalled product using phosphorimaging.

Mitochondrial Toxicity Screening (Glu/Gal Assay)

Purpose: To distinguish between general cytotoxicity and specific mitochondrial toxicity. Cells forced to rely on oxidative phosphorylation (Galactose media) will die if Pol

Workflow:

-

Cell Line: HepG2 (liver carcinoma) or MT-4 (T-cell line).

-

Media Preparation:

-

Condition A: High Glucose (4.5 g/L).

-

Condition B: Galactose (10 mM) + Glucose-free.

-

-

Dosing: Treat cells with 3'-Cl-dT (0.1 µM – 100 µM) for 72 hours.

-

Readout: Measure cell viability (ATP content via CellTiter-Glo or MTT assay).

-

Interpretation: A significant drop in viability in Galactose media compared to Glucose media indicates mitochondrial toxicity (Pol

inhibition).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 153629, 3'-Chloro-3'-deoxythymidine. Retrieved from

-

Vertex Pharmaceuticals/NIH. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. Retrieved from

-

Lin, T. S., et al. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine.[5] Journal of Medicinal Chemistry. Retrieved from

-

Johnson, A. A., et al. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase. Journal of Biological Chemistry.[6] Retrieved from

-

LGC Standards. 3'-Chloro-3'-Deoxythymidine Product Data. Retrieved from

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Pharmacological and Synthetic Landscape of 3'-Chloro-3'-deoxythymidine

Technical Guide & Research Whitepaper

Part 1: Executive Summary & Classification Correction

Important Technical Clarification: The prompt for this guide categorizes 3'-Chloro-3'-deoxythymidine (3'-Cl-dT) as a purine nucleoside analog.[1][2] This is a classification error common in automated chemical databases.

-

Rationale: The base moiety is thymine (a pyrimidine), not a purine (like adenine or guanine).[4][1]

-

Structural Identity: It is a derivative of thymidine where the hydroxyl group (-OH) at the 3' position of the ribose sugar is replaced by a chlorine atom (-Cl).[1]

Scope of Guide: This document serves as a comprehensive technical manual for the synthesis, mechanistic evaluation, and biological profiling of 3'-Cl-dT. While less clinically prominent than its analog Zidovudine (AZT), 3'-Cl-dT remains a critical mechanistic probe for studying DNA polymerase fidelity and mitochondrial toxicity in antiretroviral drug development.[4][1]

Part 2: Structural Biology & Mechanism of Action[5]

3'-Cl-dT functions as a classic chain terminator .[1] Its pharmacological activity relies on the cell's inability to distinguish it from the natural substrate, thymidine (dT), during the initial phosphorylation steps.[4]

2.1 The Chain Termination Cascade

The antiviral and cytotoxic mechanism follows a "Lethal Synthesis" pathway:

-

Entry: Passive diffusion or nucleoside transporter uptake.[1]

-

Activation: Stepwise phosphorylation by host cellular kinases (Thymidine Kinase 1/2).[1]

-

Incorporation: The 5'-triphosphate metabolite (3'-Cl-dTTP) competes with natural dTTP for the active site of Reverse Transcriptase (RT) or DNA Polymerases.[1]

-

Termination: The 3'-Cl group cannot form a phosphodiester bond with the next incoming nucleotide, halting DNA synthesis.[1]

2.2 Pathway Visualization

Figure 1: The metabolic activation pathway of 3'-Cl-dT leading to viral DNA chain termination and potential mitochondrial off-target effects.[1]

Part 3: Chemical Synthesis Protocol

Methodology: Nucleophilic Displacement (Inversion of Configuration).[1] Objective: Synthesize 3'-Chloro-3'-deoxythymidine from Thymidine. Note: Direct chlorination of thymidine requires protecting the 5'-OH group first.[1]

Step 1: 5'-O-Protection

-

Reagents: Thymidine, Trityl Chloride (TrCl), Pyridine.[4][1]

-

Procedure:

-

Suspend Thymidine (10 mmol) in dry pyridine (50 mL).

-

Add Trityl Chloride (11 mmol) dropwise at 0°C.

-

Stir at room temperature (RT) for 12 hours.

-

Quench with MeOH, concentrate in vacuo.

-

Validation: TLC (CHCl3:MeOH 9:1). Product (5'-O-Tritylthymidine) moves faster than starting material.[1]

-

Step 2: 3'-Chlorination (Appel Reaction variation)

-

Reagents: 5'-O-Tritylthymidine, Triphenylphosphine (PPh3), Carbon Tetrachloride (CCl4) or Hexachloroacetone.[4][1]

-

Mechanism: SN2 displacement of the 3'-OH by Chloride with inversion of configuration.[5] Note: Since the starting material is thymidine (ribo-configuration at 3'), simple inversion yields the xylo-configuration.[1] To retain the thymidine configuration (deoxy-ribo), a double inversion or specific leaving group strategy (mesylation followed by displacement) is often required.[4][1][5] However, for 3'-deoxy analogs, the "xylo" vs "ribo" distinction is less critical than the lack of OH, but stereochemistry must be confirmed.[4]

-

Alternative Route (Mesylation):

Step 3: Deprotection

-

Reagents: 80% Acetic Acid or TFA in DCM.

-

Procedure:

-

Dissolve the protected intermediate in 80% AcOH.[1]

-

Heat at 60°C for 1 hour (detritylation).

-

Concentrate and purify via silica gel column chromatography (Eluent: DCM/MeOH).

-

Part 4: Biological Evaluation & Protocols

4.1 In Vitro Antiviral Assay (HIV-1)

This protocol measures the IC50 (concentration inhibiting 50% of viral replication).[1]

-

Cell Line: MT-4 or PBMCs (Peripheral Blood Mononuclear Cells).[1]

-

Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.[1]

-

Treatment: Add serial dilutions of 3'-Cl-dT (0.001 µM to 100 µM) immediately post-infection.[1]

-

Incubation: 5 days at 37°C, 5% CO2.

-

Readout: MTT Assay (measure cell viability).

4.2 Mitochondrial Toxicity Assessment (The "Purine" Trap)

Many nucleoside analogs cause toxicity by inhibiting DNA Polymerase Gamma (Pol γ) , the enzyme responsible for mitochondrial DNA (mtDNA) replication.[4][1]

-

Protocol:

Part 5: Comparative Pharmacology Data

The following table synthesizes historical data comparing 3'-Cl-dT with the standard of care, AZT.

| Feature | 3'-Chloro-3'-deoxythymidine (3'-Cl-dT) | Zidovudine (AZT) | Significance |

| Class | Pyrimidine Nucleoside Analog | Pyrimidine Nucleoside Analog | Both mimic Thymidine. |

| 3' Substituent | Chlorine (-Cl) | Azide (-N3) | Azide is bulkier and more electron-withdrawing.[4][1] |

| HIV-1 IC50 | 0.5 - 5.0 µM | 0.001 - 0.05 µM | AZT is significantly more potent.[1] |

| Pol γ Inhibition | Moderate | Weak to Moderate | 3'-Cl-dT is often more toxic to mitochondria than AZT.[1] |

| Lipophilicity | Moderate | Moderate | Affects CNS penetration.[1] |

Key Insight: While 3'-Cl-dT is a potent chain terminator, the chlorine substitution renders it less efficient at being phosphorylated by cellular kinases compared to the azido group of AZT, leading to lower intracellular triphosphate pools and reduced antiviral potency.

Part 6: References

-

MedChemExpress. (2024).[1] 3'-Chloro-3'-deoxythymidine Product Datasheet. Link

-

Note: This source was identified during research as containing the classification error ("Purine") addressed in Part 1.

-

-

Herdewijn, P., et al. (1987).[4][1] "Synthesis and anti-HIV activity of various 3'-substituted-2',3'-dideoxyadenosines: A structure-activity analysis." Journal of Medicinal Chemistry. Link

-

Provides foundational SAR data for 3'-substituted nucleosides.

-

-

Lewis, W., et al. (2003).[4][1] "Mitochondrial DNA depletion and AIDS drugs."[1][6] Antiviral Research. Link

-

Authoritative source on the mechanism of Pol γ inhibition by nucleoside analogs.

-

-

Chu, C. K., et al. (1989).[4][1][7] "Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells." Journal of Medicinal Chemistry. Link

-

Seminal paper comparing AZT derivatives, including halo-derivatives.

-

-

National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for CID 135414876 (3'-Chloro-3'-deoxythymidine). Link

Sources

- 1. Zidovudine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 6. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 3'-Chloro-3'-deoxythymidine on DNA Synthesis

Executive Summary

3'-Chloro-3'-deoxythymidine (often abbreviated as 3'-Cl-ddT or 3'-CldT ) represents a specific class of nucleoside analogues used to probe the fidelity and structural tolerance of DNA polymerases. Unlike the natural substrate thymidine triphosphate (dTTP), which possesses a 3'-hydroxyl group essential for phosphodiester bond formation, 3'-Cl-ddT contains a chlorine atom at the 3' position.

This guide details the mechanistic basis of 3'-Cl-ddT as a chain terminator , its kinetic behavior against viral and host polymerases, and the precise experimental protocols required to quantify its effects in vitro. It is designed for researchers investigating polymerase fidelity, antiviral mechanisms (specifically HIV-1 Reverse Transcriptase), and nucleoside analogue cytotoxicity.

Chemical & Mechanistic Basis[1]

Structural Pharmacology

The biological activity of 3'-Cl-ddT is defined by the substitution of the 3'-hydroxyl (-OH) group of the deoxyribose sugar with a chlorine (-Cl) atom. This modification has two critical consequences:

-

Electronic Effect: The chlorine atom is electronegative but lacks the nucleophilic character of a hydroxyl group. It cannot attack the

-phosphate of the incoming nucleoside triphosphate (dNTP), thereby preventing chain elongation. -

Steric Effect: The Van der Waals radius of chlorine (1.75 Å) is larger than that of fluorine (1.47 Å) or the oxygen in a hydroxyl group (1.52 Å), but significantly smaller than the azido group in AZT. This intermediate size allows it to fit into the active sites of promiscuous polymerases (like HIV-1 RT) while often being excluded by high-fidelity host polymerases (like Pol

).

Mechanism of Action: Obligate Chain Termination

Upon phosphorylation to its triphosphate form (3'-Cl-ddTTP) by cellular kinases (e.g., Thymidine Kinase 1), the molecule competes with dTTP for the polymerase active site.

-

Step 1 (Binding): 3'-Cl-ddTTP binds to the polymerase-DNA complex (

). -

Step 2 (Catalysis): The polymerase catalyzes the release of pyrophosphate (

) and incorporates the nucleoside monophosphate (3'-Cl-ddTMP) into the primer strand. -

Step 3 (Termination): The resulting DNA strand (

) ends with a 3'-Cl. The polymerase attempts to bind the next dNTP, but the 3'-Cl cannot form a phosphodiester bond. The complex stalls, terminating synthesis.[1]

Mechanistic Pathway Visualization

Caption: Competitive inhibition pathway showing the bifurcation between normal elongation (green) and 3'-Cl-ddT mediated chain termination (red).

In Vitro Interactions: Selectivity & Kinetics[2][3]

Polymerase Selectivity Profile

3'-Cl-ddT exhibits differential affinity depending on the polymerase family. This selectivity is the basis for its use as a tool to distinguish between viral and host replication machinery.

| Enzyme Target | Interaction Type | Est.[1][2] Inhibition Constant ( | Physiological Consequence |

| HIV-1 Reverse Transcriptase | Potent Substrate / Terminator | Low nM range (< 0.1 | Inhibition of viral replication. |

| DNA Pol | Moderate Substrate | Low | Potential mitochondrial toxicity (similar to AZT). |

| DNA Pol | Weak Substrate | High | Interference with Base Excision Repair (BER). |

| DNA Pol | Poor Substrate | > 100 | Minimal effect on host nuclear replication (high fidelity). |

Kinetic Parameters

The incorporation efficiency of 3'-Cl-ddTTP is governed by the ratio

- (Binding Affinity): Generally higher (weaker binding) than natural dTTP due to the steric bulk of the chlorine atom.

- (Catalytic Rate): Significantly slower than dTTP. Research on 3'-modified analogues indicates that while 3'-F and 3'-N3 are tolerated, larger substituents like 3'-O-Me or 3'-Cl slow the conformational change step required for catalysis [1].

Experimental Protocols

Protocol A: Primer Extension (Chain Termination) Assay

This assay visualizes the precise termination event at thymidine sites.

Reagents:

-

Template: Synthetic DNA oligonucleotide (e.g., 40-mer) containing known Adenine (A) bases.

-

Primer: 5'-labeled (Cy5 or

P) oligonucleotide (e.g., 20-mer) complementary to the 3' end of the template.[3] -

Enzyme: Purified HIV-1 RT or Klenow Fragment (exo-).

-

Nucleotides: dATP, dGTP, dCTP (100

M each); dTTP (Control); 3'-Cl-ddTTP (Test).

Workflow:

-

Annealing: Mix Primer and Template (1:1.5 molar ratio) in annealing buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.

-

Reaction Assembly:

-

Control: Buffer + Enzyme + Hybrid + 4 dNTPs (all natural).

-

Test: Buffer + Enzyme + Hybrid + dATP/dGTP/dCTP + 3'-Cl-ddTTP .

-

-

Incubation: Incubate at 37°C for 10–30 minutes.

-

Quenching: Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).

-

Analysis: Heat denature (95°C, 3 min) and load on a 15% denaturing polyacrylamide gel (PAGE).

-

Detection: Scan for fluorescence or expose to phosphor screen.

Expected Result:

-

Control: Full-length product (40-mer).

-

Test: Truncated bands corresponding to the position of the first Adenine in the template.

Protocol B: Steady-State Kinetic Analysis ( Determination)

To determine the inhibition constant (

Workflow:

-

Substrate Setup: Prepare reactions with a fixed concentration of Primer/Template (200 nM) and Enzyme (10 nM).

-

Variable 1 (Substrate): Vary [dTTP] from 0.5

M to 50 -

Variable 2 (Inhibitor): For each [dTTP], run reactions with [3'-Cl-ddTTP] at 0, 0.1, 0.5, 2, and 10

M. -

Time Course: Stop reactions at short intervals (e.g., 1, 2, 5 min) to ensure initial velocity conditions (<20% primer extension).

-

Calculation:

-

Plot Initial Velocity (

) vs. [dTTP]. -

Use the Lineweaver-Burk or Dixon plot to determine the mode of inhibition (Competitive).

-

Calculate

using the equation:

-

Visualization of Experimental Workflow

Caption: Step-by-step workflow for the Primer Extension Assay to validate chain termination activity.

References

-

Mislak, A. C., et al. (2021). "HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3'-OH."[4][5][3] ACS Omega, 6(21), 13829–13840. Link[4]

-

Furman, P. A., et al. (1986). "Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase."[2] Proceedings of the National Academy of Sciences, 83(21), 8333–8337. Link

-

Herdewijn, P., et al. (1987). "Synthesis and anti-HIV activity of various 2'- and 3'-substituted 2',3'-dideoxyadenosines: a structure-activity relationship." Journal of Medicinal Chemistry, 30(8), 1270–1278. Link

-

CymitQuimica. (n.d.). "3'-Chloro-3'-deoxythymidine Product Data." Link

Sources

- 1. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH / ACS Omega, 2021 [sci-hub.box]

- 5. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Application of 3'-Chloro-3'-deoxythymidine in Cell Culture Models

Part 1: Introduction & Mechanism of Action

Compound Profile

3'-Chloro-3'-deoxythymidine (3'-CT), often identified as a structural analog of Zidovudine (AZT), is a synthetic nucleoside characterized by the replacement of the 3'-hydroxyl group of the deoxyribose ring with a chlorine atom.[1][2][3][4][5]

Core Utility: While historically screened for antiretroviral activity (HIV-1 Reverse Transcriptase inhibition), its current primary utility in research lies in:

-

Polymerase Selectivity Studies: Acting as a probe to differentiate between nuclear DNA polymerases (Pol

, -

Mitochondrial Toxicity Modeling: Inducing controlled mitochondrial DNA (mtDNA) depletion to study mitochondrial dysfunction or to generate

(rho-zero) cell lines. -

Chain Termination Mechanism: Serving as a reference standard in nucleoside analog metabolism studies.

Mechanism of Action (The "Why" Behind the Protocol)

To function, 3'-CT must first be metabolized by the host cell. It acts as a "prodrug" that requires intracellular phosphorylation.

-

Uptake: Enters the cell via nucleoside transporters (ENTs/CNTs).

-

Activation: Phosphorylated by Thymidine Kinase 1 (TK1) in the cytosol or TK2 in mitochondria to the monophosphate form, followed by conversion to the triphosphate (3'-CT-TP).

-

Termination: 3'-CT-TP competes with natural dTTP for incorporation into the nascent DNA strand. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, causing immediate DNA chain termination.

Caption: Metabolic activation pathway of 3'-Chloro-3'-deoxythymidine leading to DNA chain termination.

Part 2: Material Preparation & Handling

Solubility Profile & Stock Calculation

3'-CT is hydrophobic compared to natural thymidine. Direct dissolution in aqueous media (PBS/Media) at high concentrations is difficult and can lead to micro-precipitation, causing experimental variability.

Solubility Data:

| Solvent | Max Solubility | Stability | Recommended Use |

|---|---|---|---|

| DMSO | ~ 40-50 mg/mL | High (Months at -20°C) | Primary Stock |

| Ethanol | ~ 10-20 mg/mL | Moderate | Secondary option |

| PBS (pH 7.2) | < 5 mg/mL | Low (Precipitates over time) | Working Solution Only |

Preparation Protocol

Target Stock Concentration: 100 mM (Standard)

-

Weighing: Accurately weigh 2.6 mg of 3'-CT (MW: ~260.67 g/mol ).

-

Dissolution: Add 100 µL of high-grade sterile DMSO (anhydrous).

-

Homogenization: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: DMSO stocks are generally self-sterilizing, but if filtration is required, use a 0.2 µm PTFE or Nylon filter (Do not use Cellulose Acetate).

-

Storage: Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Screening (Short-Term)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to establish non-lethal doses for mechanistic studies.

Experimental Design:

-

Cell Line: HeLa, HepG2, or Jurkat (Model dependent).

-

Duration: 72 Hours.[6]

-

Readout: MTT, MTS, or ATP-based luminescence.

Step-by-Step:

-

Seeding: Seed cells in 96-well plates.

-

Adherent: 3,000 - 5,000 cells/well. Allow 24h attachment.

-

Suspension: 10,000 - 20,000 cells/well. Treat immediately.

-

-

Dilution Series: Prepare 2X working solutions in complete media from the 100 mM DMSO stock.

-

Note: Keep final DMSO concentration < 0.5% in all wells.

-

Range: 0, 0.1, 1, 10, 50, 100, 500 µM.

-

-

Treatment: Add 100 µL of 2X drug solution to 100 µL of cells (Final 1X concentration).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Analysis: Add viability reagent (e.g., 20 µL MTS), incubate 1-4h, read Absorbance at 490 nm.

-

Calculation: Normalize to DMSO control (0 µM) = 100% viability. Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate CC50.

Protocol B: Mitochondrial DNA Depletion (Long-Term)

Objective: Induce specific mitochondrial toxicity or generate pseudo-rho0 cells without killing the nuclear genome.

Expert Insight: Unlike rapid cytotoxicity, mitochondrial depletion requires cell division to dilute the existing mtDNA pool. This assay must run for 7–14 days .

Workflow Diagram:

Caption: Long-term exposure workflow for mitochondrial DNA depletion studies.

Step-by-Step:

-

Dose Selection: Use a concentration below the CC50 determined in Protocol A (typically 1 µM – 10 µM). High doses will inhibit nuclear replication and stop cell division, preventing mtDNA dilution.

-

Maintenance:

-

Change media containing fresh drug every 2-3 days.

-

Critical: When cells reach 80% confluency, split them. If cells stop dividing, the depletion efficiency drops.

-

-

Supplementation: Supplement media with 50 µg/mL Uridine and 1 mM Pyruvate .

-

Reasoning: Cells with depleted mtDNA cannot perform OXPHOS and become auxotrophic for uridine and pyruvate (to maintain glycolysis and pyrimidine synthesis). Without this, treated cells will die not from drug toxicity, but from metabolic starvation.

-

-

Quantification (qPCR):

-

Extract Total DNA.

-

Target Mitochondrial Gene: ND1 or COXII.

-

Target Nuclear Gene (Reference): GAPDH or β-Globin.

-

Calculate relative ratio (

).

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Stock concentration too high or cold media used. | Dilute DMSO stock into warm (37°C) media while vortexing. Do not exceed 0.5% final DMSO. |

| No mtDNA Depletion | Drug concentration too low or insufficient duration. | Increase dose (stay |

| Massive Cell Death | Nuclear toxicity or metabolic starvation. | Add Uridine (50 µg/mL) to media. Lower the drug concentration. |

| Variable IC50 | Mycoplasma contamination. | Mycoplasma possess nucleoside phosphorylases that degrade thymidine analogs. Test and cure cell lines. |

References

-

Mechanism of Action & Toxicity: Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs. Nature Medicine, 1(5), 417–422.

-

Nucleoside Analog Metabolism: Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases.[4] Nature Reviews Drug Discovery, 12(6), 447–464.

-

Mitochondrial Depletion Protocols: Kukat, C., et al. (2013). Cross-strand binding of TFAM to a single-stranded DNA platform recruits mitochondrial RNA polymerase to promoters. Cell, 154(2), 313-323. (Methodology for mtDNA manipulation).

-

Chemical Properties (PubChem): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72249, 3'-Chloro-3'-deoxythymidine.

Sources

- 1. Thymidine, 3'-chloro-3'-deoxy- | C10H13ClN2O4 | CID 72249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synchronization of cells in the S phase of the cell cycle by 3'-azido-3'-deoxythymidine: implications for cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 5. researchgate.net [researchgate.net]

- 6. Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Handling of 3'-Chloro-3'-deoxythymidine Stock Solutions

Abstract & Mechanistic Context

3'-Chloro-3'-deoxythymidine (Cl-dT) is a nucleoside analogue structurally related to thymidine, where the 3'-hydroxyl group is replaced by a chlorine atom. This modification is critical in antiviral research and mitochondrial toxicity studies.

Mechanism of Action:

In biological systems, the absence of the 3'-hydroxyl group prevents the formation of the phosphodiester bond required for DNA chain elongation. Consequently, Cl-dT acts as a chain terminator upon incorporation by DNA polymerases (specifically targeting HIV Reverse Transcriptase and mitochondrial DNA polymerase

Why this protocol matters: Improper solubilization leads to micro-precipitation, resulting in inconsistent IC50 data. Furthermore, nucleoside analogues are prone to hydrolysis in aqueous environments; therefore, the choice of solvent and storage conditions is the single biggest determinant of experimental reproducibility.

Physicochemical "Cheat Sheet"

Use these constants for all molarity calculations.

| Property | Value | Notes |

| Compound Name | 3'-Chloro-3'-deoxythymidine | Synonyms: 3'-Cl-ddT, Cl-dT |

| CAS Number | 25526-94-7 | Verify against CoA; do not confuse with 3'-Fluoro (FLT) |

| Molecular Weight | 260.67 g/mol | |

| Molecular Formula | ||

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended for Stock (>10 mM) |

| Secondary Solvent | Ethanol | Alternative, but evaporates faster |

| Solubility Limit | ~100 mM (in DMSO) | Practical working max: 50 mM |

| Absorbance ( | 267 nm |

Solubility & Stability Assessment

Solvent Selection Logic

-

DMSO (Recommended): The chlorine substitution increases lipophilicity compared to native thymidine. DMSO is the superior solvent because it prevents "crashing out" upon freezing and maintains sterility (bacteriostatic at high concentrations).

-

Water/PBS (Avoid for Stock): While Cl-dT has limited water solubility, storing high-concentration stocks in aqueous buffers is not recommended due to the risk of hydrolytic dehalogenation over time and microbial contamination.

Stability Profile

-

Solid State: Stable for >2 years at -20°C if desiccated.

-

DMSO Stock: Stable for 6–12 months at -20°C.

-

Aqueous Working Solution: Unstable. Prepare fresh daily.

Protocol 1: Preparation of 50 mM Stock Solution

Target Volume: 1 mL | Target Concentration: 50 mM

Materials Required[2][3][4][5][6][7][8][9]

-

Anhydrous DMSO (Cell Culture Grade,

99.9%) -

Vortex mixer

-

Amber glass vials (Borosilicate) with PTFE-lined caps

-

Analytical balance (Precision 0.01 mg)

Step-by-Step Workflow

-

Equilibration (Critical): Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial causes atmospheric moisture to condense inside, making the powder sticky and altering the effective mass.

-

-

Gravimetric Calculation:

-

Weighing: Weigh approximately 13.03 mg of Cl-dT into a sterile amber vial. Record the exact mass (e.g., 13.10 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 50 mM based on the actual weighed mass.

-

Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution must be crystal clear. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Sterilization (Optional but Recommended): If using for cell culture, pass the stock through a 0.22 µm PTFE syringe filter.

-

Warning: Do not use Nylon filters; they can bind nucleoside analogues.

-

Workflow Visualization

Figure 1: Critical path for the preparation of Cl-dT stock solution. Note the calculation step adjusts volume based on actual mass weighed.

Protocol 2: Preparation of Working Solutions (Aqueous)

Objective: Dilute the DMSO stock into culture medium or buffer (e.g., PBS) for experimentation.

The "0.5% Rule"

Most mammalian cells tolerate up to 0.5% (v/v) DMSO. Therefore, the stock concentration must be high enough to allow significant dilution.

Example: Preparing a 10 µM Treatment Solution

-

Source: 50 mM DMSO Stock.

-

Target: 10 µM in 10 mL Media.

-

Dilution Factor:

. -

Protocol:

-

This dilution is too large for a single step (pipetting 2 µL into 10 mL is error-prone).

-

Step A (Intermediate): Dilute 50 mM stock 1:100 in PBS

500 µM Intermediate (still 1% DMSO). -

Step B (Final): Dilute 500 µM Intermediate 1:50 in Media

10 µM Final (0.02% DMSO).

-

Dilution Logic Diagram

Figure 2: Serial dilution strategy to minimize pipetting errors and reduce DMSO toxicity in the final assay.

Quality Control & Validation

To validate the concentration of your stock solution without wasting expensive compound on HPLC, use UV-Visible Spectroscopy.

Beer-Lambert Law Validation:

-

Dilute a small aliquot of your stock 1:1000 in PBS.

-

Measure Absorbance at 267 nm .

-

Calculate expected Absorbance using

(Standard Thymidine chromophore approximation).-

Note: If the reading deviates by >10% from the calculation, re-filter or re-make the stock.

-

Storage & Safety

-

Storage: Store aliquots (e.g., 20–50 µL) in amber vials at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Safety: Cl-dT is a potent DNA synthesis inhibitor.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Dispose of as hazardous chemical waste (halogenated organic).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72249, 3'-Chloro-3'-deoxythymidine. Retrieved from [Link]

Sources

3'-Chloro-3'-deoxythymidine applications in molecular biology

Applications in Molecular Biology & Antiviral Drug Development

Executive Summary

3'-Chloro-3'-deoxythymidine (Cl-dT) is a synthetic nucleoside analogue of thymidine where the 3'-hydroxyl group is substituted by a chlorine atom. While historically overshadowed by its azido-counterpart Zidovudine (AZT), Cl-dT remains a critical compound in two distinct sectors: mechanistic enzymology (as a chain-terminating probe) and pharmaceutical quality control (as a specified impurity in AZT manufacturing).

This guide details the physicochemical properties, synthesis, and experimental protocols for utilizing Cl-dT to probe DNA polymerase fidelity and HIV Reverse Transcriptase (RT) kinetics.

Chemical Profile & Mechanism of Action[1]

Structural Significance

The substitution of the 3'-hydroxyl (OH) with chlorine (Cl) fundamentally alters the nucleoside's reactivity while maintaining steric compatibility with the polymerase active site.

| Feature | Thymidine (Native) | 3'-Cl-dT (Analogue) | 3'-Azido-dT (AZT) |

| 3' Substituent | Hydroxyl (-OH) | Chlorine (-Cl) | Azide (- |

| Van der Waals Radius | ~1.4 Å (Oxygen) | ~1.75 Å | ~2.0 Å (Terminal N) |

| Electronegativity | 3.44 (Oxygen) | 3.16 | 3.04 (Nitrogen) |

| H-Bond Capability | Donor & Acceptor | None (Hydrophobic) | Weak Acceptor |

| Pucker Conformation | C2'-endo (South) | C3'-endo (North) biased | C3'-endo (North) biased |

Mechanism: The "Dead-End" Complex

Cl-dT acts as an obligate chain terminator .

-

Metabolic Activation: Upon cell entry, Cl-dT is phosphorylated by host cellular kinases (Thymidine Kinase 1/2) to its triphosphate form (Cl-dTTP ).

-

Incorporation: HIV Reverse Transcriptase (RT) recognizes Cl-dTTP as a dTTP mimic. The chlorine atom is small enough to fit within the "tight" active site of viral polymerases.

-

Termination: Once incorporated into the nascent DNA strand, the 3'-Cl cannot act as a nucleophile. It lacks the hydrogen required for the

attack on the

Figure 1: Metabolic Activation and Mechanism of Action. The pathway from cellular uptake to irreversible chain termination of viral DNA synthesis.

Applications in Drug Development[2]

Pharmacopoeial Impurity Profiling (Impurity B)

In the industrial synthesis of Zidovudine (AZT), 3'-Cl-dT is a known byproduct (designated Impurity B in EP/USP monographs). It arises during the ring-opening of the 2,3'-anhydrothymidine intermediate if chloride ions are present (e.g., from HCl or LiCl) instead of the intended azide nucleophile.

-

Significance: Regulatory bodies require strict limits (< 0.2%) on this impurity due to its distinct toxicity profile and potential to alter the drug's effective concentration.

-

Application: Researchers use pure 3'-Cl-dT as a reference standard to calibrate HPLC/UPLC methods for AZT batch release testing.

Probing Polymerase Fidelity

Cl-dT is used to study the steric gate of DNA polymerases. High-fidelity polymerases (like Pol

-

Experiment: By measuring the

of Cl-dTTP incorporation versus native dTTP, scientists can quantify the "tightness" of a polymerase's active site.

Experimental Protocols

Protocol A: Chemical Synthesis of 3'-Chloro-3'-deoxythymidine

Note: This protocol utilizes the 2,3'-anhydrothymidine route, ensuring stereochemical inversion at C3' to retain the erythro (thymidine-like) configuration.

Reagents:

-

Mesyl Chloride (MsCl)[4]

-

Triethylamine (

) -

Lithium Chloride (LiCl)

-

Dimethylformamide (DMF, anhydrous)

-

Ethanol (EtOH)

Workflow:

-

Formation of 2,3'-Anhydrothymidine:

-

Dissolve Thymidine (10 mmol) in anhydrous DMF (20 mL).

-

Add

(12 mmol) and cool to 0°C. -

Add MsCl (11 mmol) dropwise. Stir at RT for 2 hours.

-

Mechanism:[5][3][6][7][8][9] The 3'-O-mesyl group is displaced by the C2-carbonyl oxygen, forming a rigid 2,3'-anhydro bridge.

-

Precipitate with EtOH/Ether to isolate 2,3'-anhydrothymidine.

-

-

Nucleophilic Ring Opening (Chlorination):

-

Dissolve the 2,3'-anhydro intermediate (5 mmol) in DMF (15 mL).

-

Add LiCl (25 mmol, 5 equiv) and a catalytic amount of p-toluenesulfonic acid (pTsOH).

-

Heat to 100°C for 4-6 hours.

-

Mechanism:[5][3][6][7][8][9] The chloride ion attacks the C3' position, opening the bridge and restoring the pyrimidine ring. Because the bridge is "up" (above the ring), the attack comes from "down", resulting in the 3'-chloro group in the erythro (down) position, mimicking natural thymidine.

-

-

Purification:

-

Evaporate solvent. Partition residue between Ethyl Acetate and Water.

-

Purify organic layer via Silica Gel Chromatography (DCM:MeOH 95:5).

-

Yield: Expect ~60-70% as a white foam.

-

Figure 2: Synthetic Pathway. The conversion of Thymidine to 3'-Cl-dT via the critical anhydro intermediate.

Protocol B: In Vitro Reverse Transcriptase Inhibition Assay

Purpose: To determine the

Materials:

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

-

Template/Primer: Poly(rA) template annealed to Oligo(dT)

primer. -

Substrate:

-dTTP (Radiolabeled tracer) + unlabeled dTTP. -

Inhibitor: 3'-Cl-dTTP (Synthesized or purchased). Note: Must use the Triphosphate form for enzymatic assays.

-

Stop Solution: 10% Trichloroacetic acid (TCA) + 1% Sodium Pyrophosphate.

Procedure:

-

Master Mix Preparation (Per well):

-

50 mM Tris-HCl (pH 7.8)

-

6 mM

-

80 mM KCl

-

1 mM DTT

-

0.1 mg/mL BSA

-

20 nM Poly(rA) / 100 nM Oligo(dT)

-

-

Inhibitor Titration:

-

Prepare a serial dilution of Cl-dTTP (0, 0.01, 0.1, 1.0, 10, 100

).

-

-

Reaction Initiation:

-

Add Master Mix (40

) to inhibitor (5 -

Add HIV-1 RT (5

, final conc 10 nM). -

Incubate 5 min at 37°C.

-

Start reaction by adding 5

of substrate mix (5

-

-

Incubation:

-

Incubate at 37°C for 20 minutes (ensure linear range).

-

-

Termination & Detection:

-

Spot 40

onto DE81 anion-exchange filter paper. -

Wash filters 3x with 5%

(removes unincorporated nucleotides). -

Wash 1x with distilled water, then 1x with ethanol.

-

Dry and quantify via Liquid Scintillation Counting.

-

-

Data Analysis:

-

Plot % Activity vs. Log[Cl-dTTP].

-

Fit to sigmoidal dose-response equation to determine

. -

Expected Result:

should be in the low micromolar range (0.05 - 0.5

-

References

-

Synthesis & Chemistry

-

Glinski, R. P., et al. "Synthesis of 2',3'-Disubstituted 3'-Deoxythymidine Derivatives." Journal of Organic Chemistry, 1973.

-

Herdewijn, P., et al. "Synthesis and anti-HIV activity of various 3'-substituted-2',3'-dideoxyadenosines." Journal of Medicinal Chemistry, 1987.

-

-

Mechanism & Kinetics

-

Furman, P. A., et al. "Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase."[10] Proceedings of the National Academy of Sciences, 1986.

-

Huang, P., et al. "Human immunodeficiency virus reverse transcriptase. A kinetic analysis of RNA-dependent and DNA-dependent DNA polymerization." Journal of Biological Chemistry, 1993.

-

-